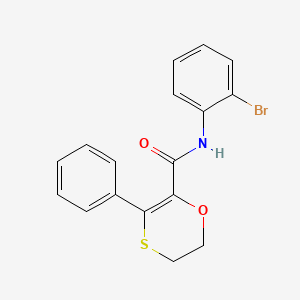![molecular formula C22H25N3O5 B12176080 1-(2-methoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12176080.png)
1-(2-methoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered lactam, and two methoxyphenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-methoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the methoxyphenyl groups.
Coupling Reactions: The methoxyphenyl groups are coupled with the pyrrolidine ring through amide bond formation.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Análisis De Reacciones Químicas
1-(2-Methoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Effects: The compound’s effects depend on its binding affinity and the nature of the target molecules.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds:
Similar Compounds: Compounds such as 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl and 1-{[2-(4-methoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)-2-propanol share structural similarities.
Propiedades
Fórmula molecular |
C22H25N3O5 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H25N3O5/c1-29-17-7-5-6-15(12-17)21(27)23-10-11-24-22(28)16-13-20(26)25(14-16)18-8-3-4-9-19(18)30-2/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,23,27)(H,24,28) |
Clave InChI |
SAYHESXJZIYOHS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12175998.png)
![N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B12176000.png)


![N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B12176027.png)



![3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide](/img/structure/B12176058.png)
![2'-butyl-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12176061.png)
![2-(4-fluorophenyl)-N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12176066.png)
![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12176081.png)
![N-[4-(trifluoromethyl)phenyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12176089.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12176096.png)
